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An In-depth Technical Guide for Researchers and Scientists

This document provides a detailed examination of the toxicological profile of amitrole (3-

amino-1,2,4-triazole), a non-selective triazole herbicide. While demonstrating low acute toxicity,

amitrole's primary toxicological significance in mammals stems from its effects on the thyroid

gland, leading to hormonal disruption and, under conditions of chronic exposure,

tumorigenesis. This guide synthesizes data on its toxicokinetics, acute and chronic toxicity,

carcinogenicity, genotoxicity, and reproductive effects, presenting quantitative data in structured

tables and elucidating key mechanisms through diagrams.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
The toxicokinetic profile of amitrole in mammals is characterized by rapid absorption and

excretion with minimal metabolic transformation.

Absorption: Following oral administration, amitrole is rapidly and almost completely

absorbed from the gastrointestinal tract.[1]

Distribution: Peak concentrations in most tissues are typically observed within one hour of

exposure. Concentrations begin to decline significantly after 2 to 6 hours.[1]

Metabolism: Amitrole undergoes very limited metabolism in mammalian systems.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b3021458?utm_src=pdf-interest
https://www.benchchem.com/product/b3021458?utm_src=pdf-body
https://www.benchchem.com/product/b3021458?utm_src=pdf-body
https://www.benchchem.com/product/b3021458?utm_src=pdf-body
https://www.benchchem.com/product/b3021458?utm_src=pdf-body
http://extoxnet.orst.edu/pips/amitrole.htm
http://extoxnet.orst.edu/pips/amitrole.htm
https://www.benchchem.com/product/b3021458?utm_src=pdf-body
https://guidelines.nhmrc.gov.au/australian-drinking-water-guidelines/part-5/physical-chemical-characteristics/amitrole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Excretion: The primary route of elimination is via the kidneys. In rats, 70% to over 95% of an

administered dose is excreted unchanged in the urine within the first 24 hours.[1] A minor

portion is eliminated through feces over several days.[1] Due to its rapid clearance, amitrole
shows a low potential for bioaccumulation.[3]

Acute Toxicity
Amitrole exhibits a very low order of acute toxicity across various mammalian species and

routes of exposure. The median lethal dose (LD50) values are consistently high, indicating that

large quantities are required to induce mortality.

Table 1: Acute Toxicity of Amitrole in Mammals

Species Route LD50 (mg/kg bw) Reference(s)

Rat Oral >5,000 - 25,000 [1][4]

Rat Dermal >2,500 [1][5]

Rat Inhalation (4h) >0.439 mg/L [5]

Mouse Oral ~14,700 - 15,000 [1][4]

| Rabbit | Dermal | >200 |[1] |

Symptoms of acute poisoning in humans, though rare, can include skin irritation, vomiting, and

diarrhea.[1]

Subchronic and Chronic Toxicity
The primary target organ for repeated amitrole exposure in mammals is the thyroid gland.

Effects on the liver have also been noted, typically at higher dose levels.

Thyroid Gland: The principal effect is goiter (enlargement of the thyroid gland), resulting from

follicular cell hypertrophy and hyperplasia.[4] This is a consequence of amitrole's inhibition

of thyroid hormone synthesis.[4][6] These goitrogenic effects have been shown to be

reversible upon cessation of exposure.[1]
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Liver: Long-term, high-dose exposure can lead to liver enlargement and histopathological

changes such as hepatocyte hypertrophy.[1][4]

The rat is generally the most sensitive species to the thyroid effects of amitrole.[7]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect

Level (LOAEL) for Amitrole

Species
Study
Duration

Key Effects NOAEL LOAEL
Reference(s
)

Rat 90-day

Histopathol
ogical
changes in
the thyroid.

2 ppm (diet)
(~0.1
mg/kg/day)

- [7]

Rat 2-year

Thyroid

hyperplasia

and tumors,

decreased

thyroid

hormone

levels.

-
2.5

mg/kg/day
[2]

Rat
2-generation

Reproduction

Systemic

toxicity

(thyroid

effects).

2 ppm (diet)

(0.12

mg/kg/day)

15 ppm (diet)

(0.9

mg/kg/day)

[7]

Mouse Long-term

Effects on

thyroid weight

and iodine

uptake.

- 15 mg/kg/day [2]

Dog 1-year

Extensive

effects on the

thyroid.

<12.5

mg/kg/day
13 mg/kg/day [7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

http://extoxnet.orst.edu/pips/amitrole.htm
https://publications.iarc.who.int/_publications/media/download/2578/07ffde1d6bcc6529d3e6a0df9aadc55ead2fbd44.pdf
https://www.benchchem.com/product/b3021458?utm_src=pdf-body
https://www.fao.org/4/w8141e/w8141e0f.htm
https://www.benchchem.com/product/b3021458?utm_src=pdf-body
https://www.fao.org/4/w8141e/w8141e0f.htm
https://guidelines.nhmrc.gov.au/australian-drinking-water-guidelines/part-5/physical-chemical-characteristics/amitrole
https://www.fao.org/4/w8141e/w8141e0f.htm
https://guidelines.nhmrc.gov.au/australian-drinking-water-guidelines/part-5/physical-chemical-characteristics/amitrole
https://www.fao.org/4/w8141e/w8141e0f.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


| Rabbit | Developmental | Maternal toxicity (reduced weight gain); decreased fetal body weight.

| 20 mg/kg/day | 80 mg/kg/day |[7] |

Carcinogenicity
Amitrole is classified as "reasonably anticipated to be a human carcinogen" by the National

Toxicology Program (NTP) and as a Group 2B carcinogen ("possibly carcinogenic to humans")

by the International Agency for Research on Cancer (IARC), based on sufficient evidence from

animal studies.[8][9][10] The carcinogenic effects are considered a secondary consequence of

its non-genotoxic, hormone-disrupting mechanism.

Table 3: Summary of Carcinogenicity Findings for Amitrole

Species
Route of
Administration

Target
Organ(s)

Tumor Type(s) Reference(s)

Rat
Dietary,
Drinking Water

Thyroid
Follicular-cell
carcinoma

[8][9]

Rat Dietary Pituitary
Benign adenoma

(females)
[8][9]

Mouse Dietary Liver, Thyroid

Hepatocellular

carcinoma/adeno

ma, Thyroid

tumors

[8][9][10]

| Hamster | Dietary | No carcinogenic effect observed. | N/A |[10][11] |

The induction of tumors is dose-dependent and linked to chronic stimulation of the thyroid

gland.[4][11]

Study Type: Lifespan dietary carcinogenicity bioassay.

Species/Strain: Wistar rats.

Sex: 75 males and 75 females per group.
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Administration Route: Dietary admixture.

Dose Levels: 0, 1, 10, and 100 ppm (micrograms/g) in the diet.

Duration: Lifespan of the animals.

Key Endpoints Evaluated:

General: Survival, body weight changes, clinical observations.

Hormonal: Thyroid function tests (T3, T4, TSH levels).

Pathology: Gross necropsy, organ weights (thyroid, pituitary), and comprehensive

histopathological examination of all major tissues.

Findings: A highly increased number of thyroid and pituitary gland tumors were observed in

rats at the 100 ppm dose level, which correlated with the strongest effects on thyroid

function.[11]

Genotoxicity
The weight of evidence indicates that amitrole is not genotoxic in vivo.[2][4] While some in

vitro assays have produced equivocal results, studies in whole animals have consistently been

negative.[2][4]

Bacterial Reverse Mutation Assay (Ames Test): Negative.[12]

In Vivo Micronucleus Assay (Mouse Bone Marrow): Negative.[4]

In Vivo Unscheduled DNA Synthesis (UDS) Assay (Mouse Hepatocytes): Negative.[4]

DNA Fragmentation: Did not induce DNA fragmentation in primary cultures of human thyroid

and liver cells, or in thyroid and liver cells of rats treated in vivo.[13][14]

This lack of genotoxic activity is a cornerstone of the conclusion that its carcinogenicity is

mediated by a non-genotoxic, threshold-based mechanism.[4][13]

Reproductive and Developmental Toxicity
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Amitrole is not considered a primary reproductive or developmental toxicant. Adverse effects

in these domains are typically observed at high doses that also induce significant maternal

toxicity, particularly thyroid disruption.

Table 4: Reproductive and Developmental Toxicity of Amitrole

Study Type Species Key Findings NOAEL Reference(s)

Two-
generation
Reproduction

Rat

Reduced pup
weights and
fewer pups per
litter at high
doses.

1.25 - 15
mg/kg/day
(Reproductive)

[1][4][7]

| Developmental | Rat, Rabbit, Mouse | Birth defects observed, but only at doses high enough

to cause maternal toxicity. | 20 mg/kg/day (Maternal & Fetal) (Rabbit) |[1][7] |

There is no evidence to suggest that amitrole is teratogenic in the absence of maternal toxicity.

[1]

Study Type: Two-generation reproductive toxicity study.

Species/Strain: Rat.

Administration Route: Dietary.

Dose Levels: 0, 2, 15, and 110 ppm in the diet.

Exposure Period: F0 generation exposed from pre-mating through weaning of F1 pups. F1

generation exposed from weaning through the weaning of F2 pups.

Key Endpoints Evaluated:

Parental: Mortality, clinical signs, body weight, food consumption, mating and fertility

indices, gestation length, thyroid and reproductive organ weights, histopathology.
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Offspring: Litter size, pup viability, sex ratio, pup body weights, and developmental

landmarks.

Findings: At 110 ppm, severe parental toxicity was observed, along with decreased mating,

fertility, and pup survival. The NOAEL for systemic toxicity was 2 ppm (0.12 mg/kg/day)

based on thyroid effects, and the NOAEL for reproductive toxicity was 15 ppm (0.9

mg/kg/day).[7]

Mechanism of Action and Key Pathways
The toxicological effects of amitrole are primarily driven by its potent inhibition of the thyroid

peroxidase (TPO) enzyme, which is critical for thyroid hormone synthesis.[4][6][15] This

initiates a cascade of events within the hypothalamic-pituitary-thyroid (HPT) axis.
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The process unfolds as follows:
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Inhibition of TPO: Amitrole directly inhibits the TPO enzyme within thyroid follicular cells.[4]

Reduced Hormone Synthesis: This inhibition prevents the iodination of tyrosine residues on

thyroglobulin, a critical step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[4]

Hormonal Imbalance: The resulting decrease in circulating T3 and T4 levels is detected by

the pituitary gland and hypothalamus.[13][15]

Compensatory TSH Increase: To compensate, the pituitary gland increases its secretion of

Thyroid-Stimulating Hormone (TSH).[4]

Chronic Stimulation: Under prolonged exposure, chronically elevated TSH levels exert a

trophic effect on the thyroid gland, leading to cellular proliferation (hypertrophy and

hyperplasia), goiter, and ultimately, an increased risk for neoplastic transformation.[4][13]
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Conclusion
The toxicological profile of amitrole in mammals is well-characterized. It possesses low acute

toxicity but is a potent goitrogen upon repeated exposure. Its carcinogenicity in rodents is a

well-established, high-dose phenomenon that occurs via a non-genotoxic mechanism

secondary to sustained hormonal imbalance in the hypothalamic-pituitary-thyroid axis. The rat

is the most sensitive species to these effects. Understanding this mechanism is critical for

human health risk assessment, as it implies the existence of a threshold below which adverse

effects, including cancer, would not be expected to occur.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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